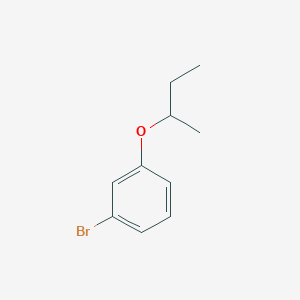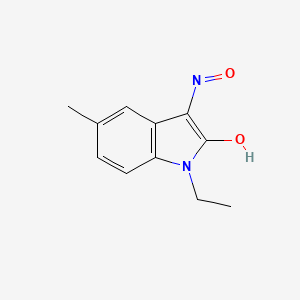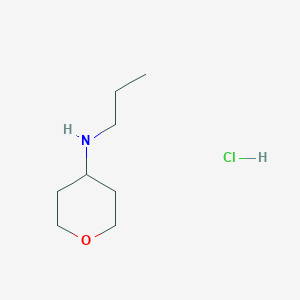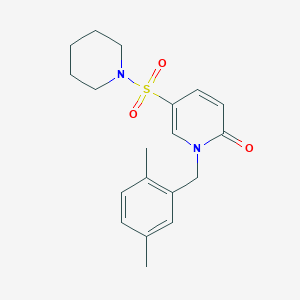![molecular formula C22H16FN3O3S B2490802 (Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 620539-77-7](/img/structure/B2490802.png)
(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiazolo[3,2-b][1,2,4]triazine derivatives involves diastereoselective procedures that can be achieved through aldol-crotonic condensation or other specific reactions tailored to generate desired structural features. For instance, Gazieva et al. (2014) described efficient and diastereoselective methods for synthesizing certain dihydro-imidazo thiazolo triazin diones, which could be analogous to the process for synthesizing our compound of interest (Gazieva et al., 2014). These methods highlight the versatility and complexity in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-b][1,2,4]triazine derivatives is characterized by the presence of multiple heterocyclic rings, which may confer unique electronic and steric properties. For example, the synthesis and crystal structure analysis of similar compounds by Qing-min et al. (2004) offer insights into how substituents like fluorobenzyl and methoxyphenyl groups might influence the overall molecular geometry and electronic distribution (Wang Qing-min et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of thiazolo[3,2-b][1,2,4]triazine derivatives is influenced by their functional groups, which can undergo various chemical transformations. Izmest’ev et al. (2020) demonstrated how the triazine ring cleavage of similar compounds could lead to the formation of new derivatives with distinct chemical properties, suggesting a rich chemistry that could be applicable to our compound of interest (A. N. Izmest’ev et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are critical for understanding their behavior in various environments. The detailed structural analysis through X-ray diffraction, as done by Qing-min et al., provides a foundation for predicting these properties by elucidating the molecular and crystalline structure of related compounds (Wang Qing-min et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Molecular Studies
Synthetic Approaches and Derivatives
Research into similar compounds focuses on the synthesis of novel organic molecules, exploring their chemical properties and potential applications. For example, the study on the cascade synthesis of imidazo-thiazolo-triazine derivatives reveals methodologies for creating complex molecules with potential biological relevance (Kravchenko et al., 2014). Another example is the development of fused heterocycles incorporating the trifluoromethyl moiety, showcasing the versatility of these compounds in generating biologically active molecules (Shaaban, 2008).
Potential Biological Applications
Antibacterial and Anticancer Activities
Compounds within this family have been evaluated for their biological activities, such as antibacterial and anticancer properties. For instance, derivatives have been synthesized and assessed for their antibacterial activity, providing insights into their potential therapeutic uses (Vartale et al., 2008). Additionally, synthesis efforts aimed at creating compounds with anticancer activity highlight the relevance of these molecules in medicinal chemistry (Kumar & Sharma, 2022).
Chemical Properties and Reactions
Chemical Reactivity and Transformations
The chemical reactivity of triazine derivatives, including their capacity to undergo various reactions and form complex structures, is a significant area of study. This includes the investigation of cyclic nucleotide phosphodiesterase inhibitors, exploring the chemical space for potential pharmacological targets (Raboisson et al., 2003).
Propiedades
IUPAC Name |
(2Z)-6-[(4-fluorophenyl)methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c1-29-18-7-3-2-5-15(18)6-4-8-19-21(28)26-22(30-19)24-20(27)17(25-26)13-14-9-11-16(23)12-10-14/h2-12H,13H2,1H3/b6-4+,19-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUZOWIDSCDBOY-AGASNCOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2490720.png)

![4-butyl-1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490722.png)

![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)


![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)



![2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2490739.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)